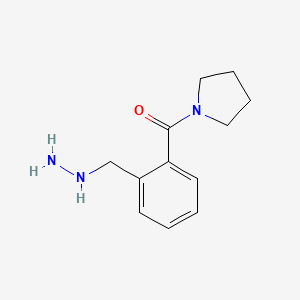
(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a synthetic organic compound with significant potential in various scientific fields. This compound features a fluoromethyl group and two hydroxyl groups attached to a tetrahydrofuran ring, which is further linked to a dihydrogen phosphate group. Its unique structure allows it to participate in diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran derivatives.
Fluoromethylation: Introduction of the fluoromethyl group is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced through selective oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Phosphorylation: The final step involves the phosphorylation of the hydroxylated intermediate using phosphorus oxychloride (POCl3) or similar phosphorylating agents to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted tetrahydrofuran derivatives
Applications De Recherche Scientifique
(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate biochemical pathways, such as those involved in cell signaling, metabolism, or DNA replication, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,5S)-3,4-Dihydroxytetrahydrofuran-2-yl dihydrogen phosphate: Lacks the fluoromethyl group, resulting in different reactivity and biological properties.
(3R,4S,5S)-5-Methyl-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate: Contains a methyl group instead of a fluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
The presence of the fluoromethyl group in (3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs. This fluorine substitution can enhance the compound’s biological activity and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
721928-91-2 |
|---|---|
Formule moléculaire |
C5H10FO7P |
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
[(3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10FO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
Clé InChI |
LUQFMENCTWEBSQ-SOOFDHNKSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)F |
SMILES canonique |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


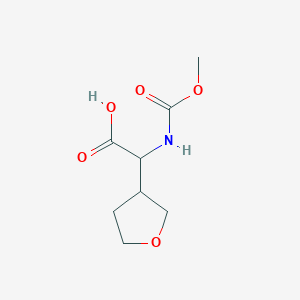


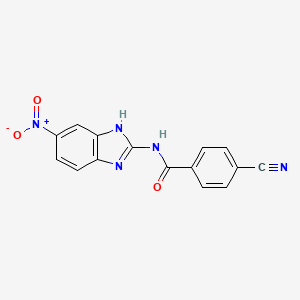
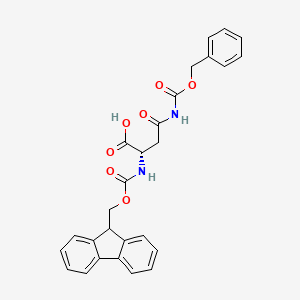

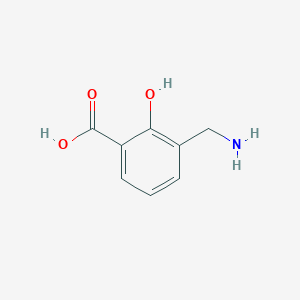
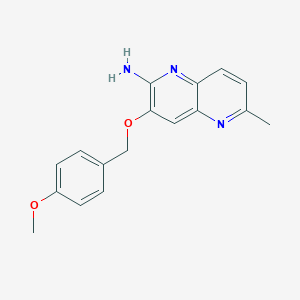

![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
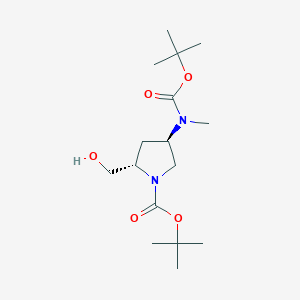
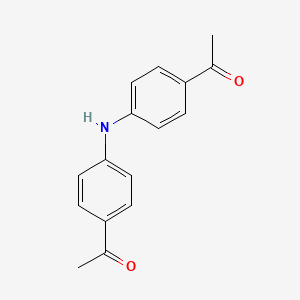
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
